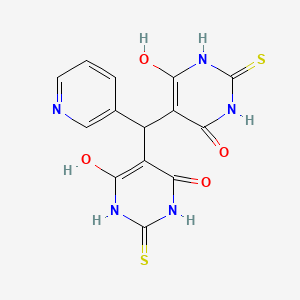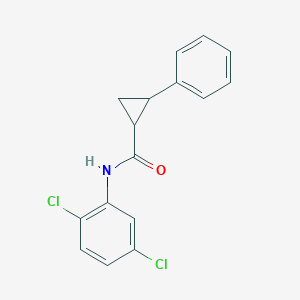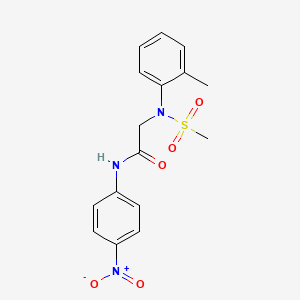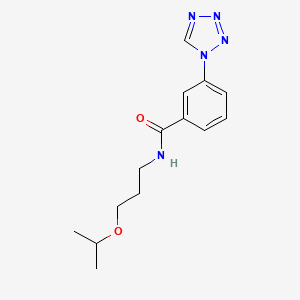
2-(4-ethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole, also known as EPPT, is a chemical compound with potential therapeutic applications. It belongs to the class of thiadiazole derivatives, which have been extensively studied for their various biological activities.
作用機序
2-(4-ethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole exerts its biological activities through multiple mechanisms. In cancer cells, 2-(4-ethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair, leading to DNA damage and cell death. It also inhibits the activity of the enzyme histone deacetylase, which regulates gene expression, leading to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. In inflammation cells, 2-(4-ethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole inhibits the activity of the enzyme IKK-beta, which phosphorylates and activates NF-kappaB, leading to the inhibition of NF-kappaB-mediated inflammatory gene expression. In neurodegenerative cells, 2-(4-ethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole scavenges reactive oxygen species and inhibits the activation of caspase-3, a key mediator of apoptosis.
Biochemical and Physiological Effects:
2-(4-ethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, 2-(4-ethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole induces DNA damage and cell death, leading to the inhibition of cancer cell growth. It also inhibits the migration and invasion of cancer cells, leading to the suppression of metastasis. In inflammation cells, 2-(4-ethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole reduces the production of pro-inflammatory cytokines, leading to the inhibition of inflammatory responses. It also inhibits the activation of NF-kappaB, leading to the suppression of inflammatory gene expression. In neurodegenerative cells, 2-(4-ethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole protects against oxidative stress and neurotoxicity, leading to the prevention of neuronal damage and death.
実験室実験の利点と制限
2-(4-ethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has several advantages for lab experiments, such as its easy synthesis, high stability, and low toxicity. It can be used in various assays, such as cell viability, apoptosis, migration, invasion, and gene expression assays. However, 2-(4-ethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole also has some limitations for lab experiments, such as its poor solubility in water and some organic solvents, which may affect its bioavailability and activity. It also has some off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
2-(4-ethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has great potential for further research and development, especially in the field of cancer, inflammation, and neurodegenerative diseases. Some possible future directions are:
1. Optimization of 2-(4-ethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole synthesis and purification, to improve its yield, purity, and bioavailability.
2. Evaluation of 2-(4-ethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole pharmacokinetics and pharmacodynamics, to determine its optimal dosage, administration route, and therapeutic window.
3. Identification of 2-(4-ethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole molecular targets and signaling pathways, to elucidate its mechanism of action and off-target effects.
4. Development of 2-(4-ethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole derivatives and analogs, to improve its potency, selectivity, and specificity.
5. Evaluation of 2-(4-ethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole efficacy and safety in animal models and clinical trials, to validate its therapeutic potential and translational value.
合成法
2-(4-ethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole can be synthesized by the reaction of 4-ethoxybenzoyl hydrazide with phenyl isothiocyanate in the presence of a base, followed by cyclization with phosphorus oxychloride. The yield of 2-(4-ethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
科学的研究の応用
2-(4-ethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been studied for its potential therapeutic applications in various fields, such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-(4-ethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also induces apoptosis, or programmed cell death, in cancer cells. In inflammation research, 2-(4-ethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and inhibit the activation of NF-kappaB, a transcription factor that regulates the expression of many inflammatory genes. In neurodegenerative disease research, 2-(4-ethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been shown to protect against oxidative stress and neurotoxicity induced by beta-amyloid, a protein that accumulates in the brain of Alzheimer's disease patients.
特性
IUPAC Name |
2-(4-ethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-2-19-14-10-8-13(9-11-14)16-18-17-15(20-16)12-6-4-3-5-7-12/h3-11,16,18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJUDQIQZPAFPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2NN=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5051970.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5051973.png)


![1-chloro-3-[(4-ethoxyphenyl)amino]-2-propanol](/img/structure/B5052002.png)


![2,6-di-tert-butyl-4-[2-(2-hydroxyphenyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]phenol](/img/structure/B5052015.png)



![benzyl 3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]acrylate](/img/structure/B5052045.png)
![3-{2-[3-bromo-4-(dimethylamino)phenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5052046.png)
![methyl N-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-N-methylglycinate](/img/structure/B5052050.png)